

Technical Monograph: 2-Chloro-N-(3-cyanophenyl)acetamide

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Compound of Interest

Compound Name: 2-chloro-N-(3-cyanophenyl)acetamide

CAS No.: 218288-43-8

Cat. No.: B1348959

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Executive Summary

2-Chloro-N-(3-cyanophenyl)acetamide (CAS: 218288-43-8) represents a specialized class of

-chloroacetamide electrophiles used extensively in medicinal chemistry. Its dual-functionality—comprising a reactive alkyl chloride "warhead" and a modifiable nitrile handle—makes it a critical scaffold for Targeted Covalent Inhibitors (TCIs) and Fragment-Based Drug Discovery (FBDD).

Unlike simple alkyl halides, the acetamide linkage modulates the reactivity of the

-carbon, tuning it for specific cysteine engagement within protein binding pockets while minimizing non-specific toxicity. This guide details the physicochemical profile, synthesis, and reactivity logic required to deploy this molecule effectively in drug development campaigns.

Physicochemical Profile

The following data characterizes the core properties relevant to solution-phase synthesis and biological assay formulation.

Property	Value	Technical Note
IUPAC Name	2-chloro-N-(3-cyanophenyl)acetamide	-
CAS Registry	218288-43-8	Verified via chemical vendor databases
Molecular Formula		-
Molecular Weight	194.62 g/mol	Ideal for fragment libraries (<300 Da)
Physical State	Crystalline Solid	Typically off-white to pale yellow needles
Solubility	DMSO, DMF, MeOH	Poor water solubility; requires co-solvent for bioassays
LogP (Predicted)	~1.5 - 1.8	Lipophilic enough for cell permeability
Reactivity Class	Soft Electrophile	alkylating agent (Cysteine-selective)

Synthetic Framework

Mechanistic Logic

The synthesis relies on a nucleophilic acyl substitution where the aniline nitrogen of 3-aminobenzonitrile attacks the carbonyl carbon of chloroacetyl chloride. The choice of base and solvent is critical:

- Base (Triethylamine/Pyridine): Neutralizes the HCl byproduct to drive the equilibrium forward and prevent protonation of the aniline.
- Solvent (DCM/THF): Aprotic solvents are required to prevent hydrolysis of the acid chloride.

Validated Synthesis Protocol

Objective: Synthesis of **2-chloro-N-(3-cyanophenyl)acetamide** on a 10 mmol scale.

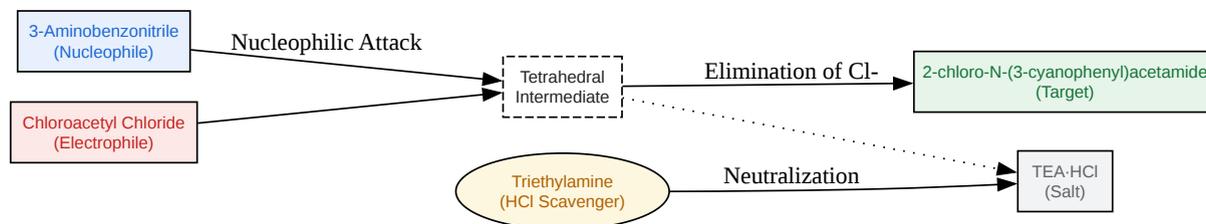
Reagents:

- 3-Aminobenzonitrile (1.18 g, 10 mmol)
- Chloroacetyl chloride (1.24 g, 11 mmol, 1.1 eq)
- Triethylamine (1.52 g, 15 mmol, 1.5 eq)
- Dichloromethane (DCM), anhydrous (50 mL)

Step-by-Step Procedure:

- Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-aminobenzonitrile in anhydrous DCM (40 mL).
- Base Addition: Add triethylamine (TEA) and cool the mixture to 0°C using an ice bath.
Causality: Cooling controls the exotherm of the subsequent acid chloride addition, preventing side reactions.
- Acylation: Dilute chloroacetyl chloride in DCM (10 mL) and add dropwise over 15 minutes.
- Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the aniline.
- Work-up: Quench with water (50 mL). Separate the organic layer and wash successively with 1N HCl (to remove unreacted amine), saturated (to remove acid traces), and brine.
- Isolation: Dry the organic phase over anhydrous , filter, and concentrate in vacuo.
- Purification: Recrystallize from ethanol/water or purify via silica gel chromatography if necessary.

Synthesis Visualization[2]



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Figure 1: Reaction scheme for the synthesis of the target scaffold via acyl substitution.

Reactivity & Functionalization

The utility of **2-chloro-N-(3-cyanophenyl)acetamide** lies in its divergent reactivity. It serves as a branch point for creating covalent probes or complex heterocycles.

The "Warhead" Mechanism ()

The

-chloroamide moiety is a "soft" electrophile. In a biological context, it preferentially reacts with the thiol group of Cysteine residues over the harder nucleophiles (Lysine, Serine).

- Mechanism: The sulfur atom attacks the methylene carbon, displacing the chloride ion.
- Application: This reaction is the basis for Covalent Fragment Screening, where the molecule is screened against proteins to find binding pockets containing cysteines.

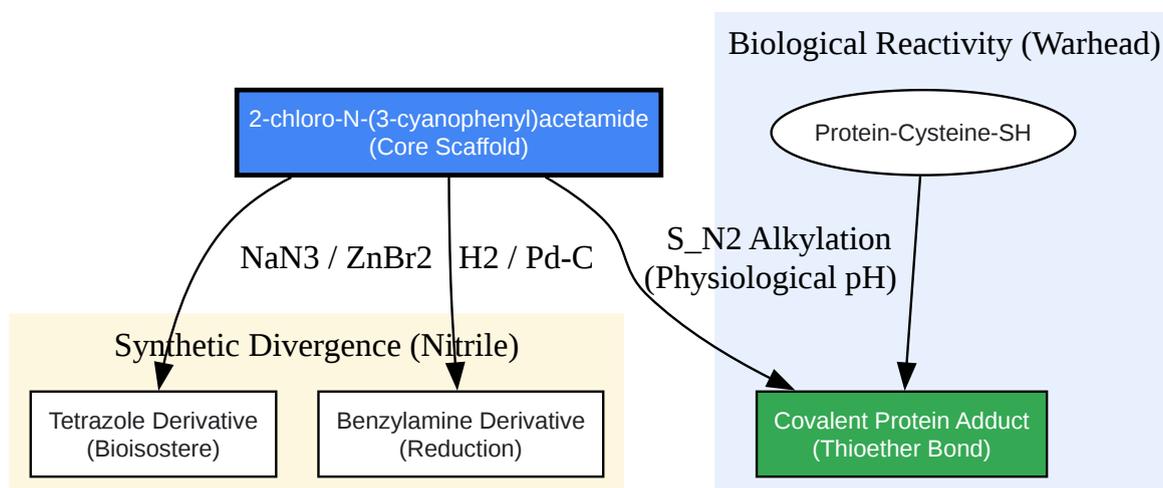
Nitrile Transformations

The meta-cyano group is not just a passive handle; it is a precursor for:

- Tetrazoles: Reaction with sodium azide () yields tetrazoles, which are bioisosteres of carboxylic acids.

- Amidines/Quinazolines: Pinner reaction or cyclization with adjacent amino groups allows for the construction of fused heterocycles.

Reactivity Map



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Figure 2: Divergent reactivity pathways: Cysteine targeting (biological) vs. Nitrile functionalization (synthetic).

Applications in Drug Discovery[3]

Targeted Covalent Inhibitors (TCIs)

This molecule acts as a "warhead-linker-ligand" fragment. The 3-cyanophenyl group provides an aromatic stacking interaction (π - π) and a hydrogen bond acceptor (nitrile), while the chloroacetamide covalently locks the target.

- Example Utility: Kinase inhibitors often use this scaffold to target non-catalytic cysteines (e.g., Cys481 in BTK) to achieve high selectivity and prolonged residence time.

Fragment-Based Screening

In FBDD, libraries of electrophilic fragments are screened using Mass Spectrometry (Intact Protein MS).

- Protocol: Incubate protein () with the fragment () for 1-24 hours.
- Readout: A mass shift of +158 Da (Fragment MW - HCl) confirms covalent labeling.

Safety & Stability

- Hazard Classification: WGK 3 (Severe water hazard). Toxic if swallowed (H301), May cause an allergic skin reaction (H317).
- Handling: Always handle in a fume hood. Chloroacetamides are potent alkylating agents and can cause contact dermatitis. Wear nitrile gloves and safety goggles.
- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is stable as a solid but can hydrolyze slowly in aqueous solution at high pH.

References

- Sigma-Aldrich. Product Specification: **2-Chloro-N-(3-cyanophenyl)acetamide**.^[1]
- PubChem. Compound Summary: 2-Chloroacetamide (Analogous Reactivity Data).
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-Chloroacetamides in Synthesis.
- National Institutes of Health (NIH). Sulfamate Acetamides as Self-Immolative Electrophiles. (Comparison of chloroacetamide reactivity).
- BenchChem. Protocol for Synthesis of Chloroacetyl-benzamides.

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Sources

- 1. 2-Chloro-N-(3-cyanophenyl)acetamide | Sigma-Aldrich [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
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